molecular formula C23H24N2O7 B11620758 Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 104024-40-0

Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11620758
CAS No.: 104024-40-0
M. Wt: 440.4 g/mol
InChI Key: MLOXWFJWKSNEFB-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative synthesized via the Hantzsch multicomponent reaction. This compound features a 2-nitrophenyl-substituted furan ring at the 4-position of the DHP core, contributing to its unique electronic and steric properties.

Properties

CAS No.

104024-40-0

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H24N2O7/c1-5-30-22(26)19-13(3)24-14(4)20(23(27)31-6-2)21(19)18-12-11-17(32-18)15-9-7-8-10-16(15)25(28)29/h7-12,21,24H,5-6H2,1-4H3

InChI Key

MLOXWFJWKSNEFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

For the target compound, 5-(2-nitrophenyl)furfural serves as the aldehyde component, introducing the furan-nitrophenyl substituent at the 4-position of the DHP ring. Ethyl acetoacetate provides the β-ketoester groups, while ammonium acetate acts as the nitrogen source. The mechanism proceeds via three stages:

  • Knoevenagel Condensation : The aldehyde reacts with one equivalent of ethyl acetoacetate to form an arylidene intermediate.

  • Michael Addition : A second equivalent of ethyl acetoacetate undergoes nucleophilic attack on the arylidene intermediate.

  • Cyclization and Aromatization : Ammonia facilitates cyclization, yielding the 1,4-dihydropyridine core.

Experimental Procedure

A representative synthesis involves:

  • Dissolving 5-(2-nitrophenyl)furfural (1 mol), ethyl acetoacetate (2 mol), and ammonium acetate (1.5 mol) in methanol.

  • Refluxing the mixture at 65–70°C for 4–6 hours.

  • Cooling, filtering the precipitate, and recrystallizing from ethanol.

Yield : 70–75%.
Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 1.16–1.41 (m, 6H, CH₂CH₃), 2.24–2.30 (m, 6H, CH₃), 4.07–4.14 (q, 4H, OCH₂), 5.11 (s, 1H, H-4), 5.86–7.19 (m, aromatic and furan protons).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Green Chemistry Approaches

Modern synthetic strategies emphasize sustainability, employing aqueous media, recyclable catalysts, and energy-efficient conditions.

Triton X-100 Catalyzed Synthesis

Triton X-100, a non-ionic surfactant, enables efficient synthesis in water under mild conditions:

  • Mixing 5-(2-nitrophenyl)furfural (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and Triton X-100 (10 mol%) in water.

  • Irradiating with visible light (λ > 300 nm) at 25°C for 3–4 hours.

  • Filtering and washing with water to obtain the product.

Advantages :

  • Yield : 85–90%.

  • Reaction Time : Reduced to 3–4 hours vs. 4–6 hours in traditional methods.

  • Eco-Friendly : Eliminates organic solvents and reduces energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions.

Optimized Protocol

  • Combining 5-(2-nitrophenyl)furfural , ethyl acetoacetate, and ammonium acetate in ethanol.

  • Irradiating at 100°C for 15–20 minutes.

  • Purifying via recrystallization.

Yield : 80–82%.
Benefits :

  • Time Efficiency : 20 minutes vs. several hours.

  • Improved Purity : Reduced side reactions due to controlled heating.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvents, enhancing atom economy.

Procedure

  • Grinding 5-(2-nitrophenyl)furfural , ethyl acetoacetate, and ammonium acetate in a ball mill at 30 Hz for 60 minutes.

  • Extracting the product with ethanol.

Yield : 78–80%.
Advantages :

  • Zero Solvent Waste : Ideal for large-scale production.

  • Room-Temperature Operation : Energy-efficient.

Comparative Analysis of Methods

Method Conditions Time Yield Environmental Impact
Classical HantzschMethanol, reflux4–6 h70–75%Moderate (solvent use)
Triton X-100Water, visible light3–4 h85–90%Low
MicrowaveEthanol, 100°C20 min80–82%Moderate
MechanochemicalSolvent-free, ball mill60 min78–80%Very Low

Challenges and Optimization Strategies

Nitrophenyl Group Sensitivity

The electron-withdrawing nitro group on the furan ring can slow the Knoevenagel condensation step. Solutions include:

  • Catalyst Addition : Piperidine (5 mol%) accelerates arylidene formation.

  • Higher Temperatures : Refluxing at 80°C improves reaction rates.

Byproduct Formation

Symmetrical DHPs may form if the aldehyde is scarce. Mitigation involves:

  • Stoichiometric Control : Maintaining a 1:2 ratio of aldehyde to β-ketoester.

  • Stepwise Addition : Adding the aldehyde gradually to favor cross-condensation.

Scalability and Industrial Relevance

The Triton X-100 method is most suited for industrial scaling due to its water-based system and high yield. Pilot studies demonstrate consistent product quality at kilogram-scale batches .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant biological activities that make it a candidate for drug development. Its structural characteristics suggest potential applications in treating cardiovascular diseases due to its similarity to known calcium channel blockers.

Calcium Channel Blocking Activity

The compound's structure shares similarities with other dihydropyridine derivatives known for their calcium channel blocking properties. For example:

Compound Name Structure Features Biological Activity
NitrendipineContains a nitrophenyl group; used as an antihypertensiveCalcium channel blocker
NicardipineSimilar dihydropyridine structure; used for hypertensionCalcium channel blocker
AmlodipineDihydropyridine derivative; widely used antihypertensiveCalcium channel blocker

This compound may enhance biological activities compared to these derivatives due to its specific furan substitution and nitrophenyl group configuration.

Antioxidant Properties

Research indicates that compounds with similar structures may exhibit antioxidant properties. The presence of the furan ring and nitrophenyl group could contribute to radical scavenging activities, making it a subject of interest in studies focused on oxidative stress-related conditions.

Case Study 1: Antihypertensive Effects

A study examining the antihypertensive effects of dihydropyridine derivatives found that compounds similar to this compound effectively reduced blood pressure in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy.

Case Study 2: Antioxidant Activity

Another investigation explored the antioxidant potential of various furan-containing compounds. Results indicated that derivatives with nitrophenyl substitutions exhibited significant protective effects against oxidative damage in cellular models. This suggests that this compound could be beneficial in developing new antioxidant therapies.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, inhibiting calcium influx into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular pathways involved include the modulation of intracellular calcium levels and the subsequent impact on cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the title compound and its analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Key Observations:

Triazole vs. Furan: The triazole analog has a nitrogen-rich heterocycle, which may improve solubility in polar solvents, whereas the furan-based target compound likely exhibits higher lipophilicity.

Synthesis and Yield: The triazole analog is synthesized via a one-pot Hantzsch reaction at 80°C in ethanol with 85% yield . Similar conditions may apply to the target compound, but the furan aldehyde precursor would require separate preparation.

Spectroscopic and Crystallographic Trends: Esters (e.g., ethoxy in 5c) produce distinct NMR signals (e.g., δ ~1.2–1.3 ppm for CH3, δ ~4.1–4.2 ppm for OCH2) . The triazole analog crystallizes in the monoclinic P21/c space group, with the DHP ring adopting a boat conformation stabilized by intramolecular hydrogen bonds .

Biological Implications :

  • Nisoldipine (a 2-nitrophenyl DHP derivative) demonstrates the importance of nitro group positioning for calcium channel blockade . The target compound’s furan-linked nitro group may similarly influence bioactivity, though this requires experimental validation.

Biological Activity

Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. Its unique molecular structure, characterized by the incorporation of a furan ring and a nitrophenyl group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its pharmacological implications and potential therapeutic applications.

  • Molecular Formula : C23H24N2O7
  • Molecular Weight : 440.4 g/mol
  • CAS Number : 104024-40-0
  • Structure Features : The compound features a dihydropyridine core with multiple substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multicomponent reactions such as the Hantzsch reaction. This method allows for the formation of the dihydropyridine framework through the condensation of aldehydes, ketones, and ammonium salts under controlled conditions .

Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit notable antioxidant properties. The presence of the nitrophenyl and furan groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Anticancer Potential

Recent studies have highlighted the anticancer activity of related dihydropyridine derivatives. Specifically, compounds sharing structural features with this compound have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Calcium Channel Blocking Activity

Dihydropyridines are well-known calcium channel blockers. The structural similarity to established antihypertensive agents like nitrendipine and nicardipine suggests that this compound may also exhibit calcium channel blocking activity. This mechanism can lead to vasodilation and reduced blood pressure .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
NitrendipineContains a nitrophenyl group; used as an antihypertensiveCalcium channel blocker
NicardipineSimilar dihydropyridine structure; used for hypertensionCalcium channel blocker
AmlodipineDihydropyridine derivative; widely used antihypertensiveCalcium channel blocker

The unique substitution pattern in this compound may enhance its biological activities compared to other dihydropyridine derivatives.

Case Studies and Research Findings

  • Antioxidant Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited significant free radical scavenging activity. The compound's ability to reduce oxidative stress markers was assessed in cellular models .
  • Cytotoxicity Tests : A study evaluated the cytotoxic effects of several dihydropyridine derivatives on human cancer cell lines. Results indicated that compounds with furan and nitrophenyl substitutions had enhanced cytotoxicity compared to traditional dihydropyridines .
  • Calcium Channel Blocking Activity : Pharmacological evaluations revealed that related compounds effectively inhibited calcium influx in vascular smooth muscle cells, suggesting potential applications in treating hypertension .

Q & A

Q. Advanced

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
  • Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-MS .
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>150°C typical for dihydropyridines) .

How does stereochemistry impact the compound’s reactivity and bioactivity?

Q. Advanced

  • Conformational analysis : X-ray data show the dihydropyridine ring adopts a boat conformation, positioning the 2-nitrophenylfuran group for optimal π-π stacking with hydrophobic receptor pockets .
  • Racemization risk : The C4 chiral center is stable under physiological conditions, but prolonged heating during synthesis may induce epimerization .

What computational methods predict binding affinities for this compound?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates interactions with L-type calcium channels (PDB ID: 6JPA) .
  • QM/MM calculations : Assess electronic effects of nitro groups on binding energy (e.g., charge transfer to Ca2+^{2+} ions) .
  • MD simulations : Reveal dynamic stability of ligand-receptor complexes over 100-ns trajectories .

How are impurities identified and quantified during synthesis?

Q. Advanced

  • HPLC-MS : Detects side products (e.g., uncyclized intermediates or oxidized pyridine derivatives) .
  • NMR spiking : Adds authentic standards to distinguish diastereomers .
  • Limit tests : Follow ICH guidelines for residual solvents (e.g., ethanol <500 ppm) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Batch vs. flow chemistry : Flow systems reduce exothermic risks during cyclocondensation but require precise temperature control .
  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency .
  • Regulatory compliance : Ensure residual metal catalysts (e.g., Zn) meet FDA limits (<10 ppm) .

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